3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl group at the 3-position (2,5-dimethylbenzyl substitution) and a thiazole ring at the 5-position, which is further substituted with a 3-methyl-5-(trifluoromethyl)pyrazole moiety. Its molecular formula is C23H21F3N6S2, with a molar mass of 526.57 g/mol.
Properties
IUPAC Name |
4-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6S2/c1-11-5-6-12(2)14(7-11)9-30-19-26-25-17(28(19)4)15-10-31-18(24-15)29-16(20(21,22)23)8-13(3)27-29/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGYNBNLDAJIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=CSC(=N3)N4C(=CC(=N4)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a novel organic molecule with potential applications in medicinal chemistry and agrochemicals. Its unique structural features include multiple heterocycles—triazole, thiazole, and pyrazole—which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C20H19F3N6S2
- Molecular Weight : 464.53 g/mol
- CAS Number : 956754-74-8
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities including antifungal, antibacterial, and herbicidal properties. The presence of trifluoromethyl and dimethylbenzyl groups enhances the lipophilicity and biological activity of the compound.
Table 1: Summary of Biological Activities
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the triazole and thiazole moieties may interfere with critical biochemical pathways in target organisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell wall synthesis in fungi.
- Disruption of Cellular Processes : The interaction with cellular membranes may lead to increased permeability and subsequent cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antifungal Activity : A study demonstrated that derivatives of triazole compounds showed promising antifungal properties against Candida albicans and Aspergillus niger. The mechanism was linked to the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
- Antibacterial Properties : Research indicated that certain thiazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial protein synthesis by targeting ribosomal RNA.
- Herbicidal Efficacy : Field trials have shown that triazole-containing herbicides effectively control broadleaf weeds without affecting crop yield, suggesting a selective mode of action.
Scientific Research Applications
The compound 3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a complex organic molecule featuring triazole, thiazole, and pyrazole rings, with a molecular weight of approximately 458.52 g/mol. The presence of trifluoromethyl and dimethylbenzyl moieties suggests applications in pharmaceuticals, particularly in the development of agrochemicals or medicinal compounds.
Potential Applications
- Pharmaceuticals: Due to its complex structure, the compound may be useful in creating new medicinal compounds.
- Agrochemicals: The trifluoromethyl and dimethylbenzyl parts of the molecule suggest it could be used in developing new agrochemicals.
Biological Activities
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities:
- Inhibition of specific enzymes
- Antimicrobial properties
- Anticancer activities
Further experimental validation is necessary to establish the full spectrum of biological activities.
Reactivity
The chemical behavior of this compound can be explored through various reactions typical for triazoles and thiazoles. It can undergo:
- Electrophilic substitution
- Cycloaddition
- Condensation
The specific reactivity would depend on the conditions applied (e.g., temperature, solvent) and the presence of other reactive species.
Interaction Studies
Interaction studies involving this compound could focus on:
- Protein-ligand binding
- Enzyme inhibition mechanisms
- Receptor agonism/antagonism
Chemical Reactions Analysis
Typical Reactions
The compound undergoes reactions characteristic of triazoles and thiazoles, including:
| Reaction Type | Description | Conditions |
|---|---|---|
| Cyclization | Formation of cyclic structures involving triazole or thiazole rings. | Controlled temperatures/solvents |
| Substitution | Replacement of functional groups (e.g., sulfanyl group) with other moieties. | Specific reagents (e.g., alkylating agents) |
| Coupling | Formation of new bonds, potentially involving cross-coupling or condensation. | Catalysts (e.g., transition metals) |
| Hydrolysis | Cleavage of bonds under acidic or basic conditions. | pH-dependent (acidic/basic media) |
These reactions are typically performed under controlled conditions to optimize yield and purity.
Reaction Conditions and Purification
Reactions are executed in organic solvents (e.g., DMF) and involve refluxing to drive thermodynamically favorable pathways. Purification methods such as recrystallization are employed to isolate the compound, ensuring high purity for downstream applications.
Structural Reactivity
The compound’s reactivity stems from its heterocyclic moieties :
-
Triazole ring : Prone to nucleophilic substitution or coupling reactions.
-
Thiazole ring : Can undergo electrophilic aromatic substitution or sulfur-based reactions.
-
Pyrazole moiety : May participate in hydrogen bonding or act as a ligand in metal-catalyzed reactions.
These features suggest potential applications in medicinal chemistry, such as target-specific binding or enzymatic inhibition .
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound is compared with structurally related 1,2,4-triazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Substituent Effects on Bioactivity
- Sulfanyl vs. Sulfonyl Linkages: The sulfanyl group (-S-) in the target compound (vs. Sulfonyl-linked triazoles exhibit higher specificity in enzyme inhibition due to stronger hydrogen bonding .
- Trifluoromethyl Group : Present in both the target compound and ’s analog, this group is a bioisostere for chlorine or methyl, enhancing resistance to oxidative metabolism .
- Heterocyclic Moieties : The thiazole-pyrazole combination in the target compound offers rigid planar geometry, favoring interactions with aromatic residues in enzyme active sites. By contrast, pyrrole-substituted analogs () may engage in π-π stacking but lack the thiazole’s sulfur-mediated interactions .
Q & A
Q. What are the key synthetic pathways for synthesizing this triazole-pyrazole-thiazole hybrid, and what reaction conditions are critical for intermediate formation?
Methodological Answer: Synthesis involves multi-step processes:
- Step 1: Formation of the thiazolyl-pyrazole intermediate via nucleophilic substitution between 3-methyl-5-(trifluoromethyl)-1H-pyrazole and a thiazole derivative (e.g., 2-bromo-1,3-thiazole) under reflux in anhydrous THF .
- Step 2: Sulfanyl group introduction via thiol-ene "click" chemistry. For example, reacting the intermediate with 2,5-dimethylbenzyl mercaptan in DMF at 60°C with a catalytic amount of triethylamine .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Critical Parameters:
- Strict anhydrous conditions for thiazole functionalization.
- Temperature control (±2°C) during thiol-ene reactions to avoid disulfide byproducts.
| Reaction Step | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| Thiazole coupling | 2-bromo-1,3-thiazole, THF | Reflux, 12 h | 45–60% |
| Thiol-ene addition | 2,5-dimethylbenzyl mercaptan, DMF | 60°C, 6 h | 70–85% |
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl group integration at δ 3.8–4.2 ppm for –SCH2–) and trifluoromethyl signals (δ 120–125 ppm in ¹³C) .
- HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~530) .
- X-ray Crystallography: For unambiguous confirmation of the triazole-thiazole-pyrazole core geometry (if single crystals are obtainable) .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
- Enzyme Inhibition: Kinase or cytochrome P450 inhibition assays (e.g., fluorescence-based CYP3A4 screening) due to the triazole-thiazole scaffold’s affinity for heme-containing proteins .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the thiazole coupling step?
Methodological Answer: Systematic troubleshooting:
- Catalyst Screening: Test Pd(PPh3)4 or CuI for Suzuki-Miyaura coupling instead of nucleophilic substitution .
- Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) for improved intermediate solubility.
- Temperature Gradients: Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate reaction kinetics .
- Byproduct Analysis: Employ LC-MS to identify disulfide or dimerization byproducts, then introduce antioxidants (e.g., BHT) .
Example Optimization Workflow:
| Variable Tested | Outcome | Reference |
|---|---|---|
| Pd(PPh3)4 (2 mol%) | Yield ↑ to 75% | |
| Microwave, 100°C | Reaction time ↓ to 2 h |
Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer: Follow a tiered validation approach:
- Pharmacokinetics (PK): Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Low solubility (logP ~4.5) may explain in vivo inefficacy .
- Metabolite Profiling: Identify Phase I/II metabolites using hepatic microsomes. The trifluoromethyl group may resist metabolism, but sulfanyl moieties could oxidize to sulfoxides .
- Target Engagement: Use thermal shift assays (TSA) to confirm binding to purported targets (e.g., fungal CYP51) in vivo .
Q. What computational strategies can predict the compound’s reactivity or guide derivative design?
Methodological Answer: Leverage quantum mechanics/molecular modeling:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic effects (e.g., electron-withdrawing trifluoromethyl on pyrazole) .
- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., with CYP51) to identify critical hydrogen bonds (e.g., triazole N2 with heme iron) .
- QSAR Models: Train models using bioactivity data from analogs to prioritize substituents (e.g., 2,5-dimethylbenzyl vs. 4-fluorobenzyl sulfanyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
